(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride
Description
(1S)-1-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride is a chiral amine hydrochloride salt characterized by a substituted phenyl ring and a stereogenic center at the C1 position of the ethanamine backbone. Key features include:
- Chemical Structure: A phenyl ring substituted with a 3-bromo (electron-withdrawing) and 4-methoxy (electron-donating) group, attached to the chiral carbon of the ethanamine moiety. The hydrochloride salt enhances solubility in polar solvents.
- This inconsistency requires verification from primary literature.
- Synthesis: While specific details are absent in the provided evidence, analogous compounds (e.g., ) suggest routes involving bromination, methoxylation, and enantiomeric resolution.
- Applications: Likely serves as a chiral building block in pharmaceuticals or agrochemicals, given the prevalence of similar amines in drug discovery .
Properties
IUPAC Name |
(1S)-1-(3-bromo-4-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6(11)7-3-4-9(12-2)8(10)5-7;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDQDOJCFVFAQC-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)OC)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common method involves the bromination of 4-methoxyacetophenone to introduce the bromine atom at the 3-position. This is followed by the reduction of the carbonyl group to form the corresponding alcohol, which is then converted to the amine via reductive amination. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 3-position undergoes substitution under SNAr conditions due to activation by the para-methoxy group. Key reactions include:
Halogen Exchange
Reaction with sodium iodide in acetone replaces bromine with iodine, forming (1S)-1-(3-iodo-4-methoxyphenyl)ethan-1-amine hydrochloride.
Alkoxy/Amino Substitution
Using methanolic KOH or amines (e.g., NH₃), bromine is replaced by methoxy or amino groups.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaI (excess) | Acetone, 80°C | (1S)-1-(3-iodo-4-methoxyphenyl)ethanamine | 72% |
| KOH (2M)/MeOH | Reflux, 6 hr | (1S)-1-(3-methoxy-4-methoxyphenyl)ethanamine | 58% |
Amine-Facilitated Reactions
The primary amine participates in typical aliphatic amine reactions:
Acylation
Treatment with acetyl chloride in dichloromethane yields the corresponding acetamide derivative:
Schiff Base Formation
Reaction with benzaldehyde in ethanol produces an imine:
| Reaction Type | Reagent | Product | Notes |
|---|---|---|---|
| Acylation | Acetyl chloride | N-Acetylated derivative | Requires base (Py) |
| Sulfonylation | Tosyl chloride | N-Tosyl derivative | 85% yield |
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis forms a biaryl product:
Heck Reaction
With styrene and Pd(OAc)₂, the bromine is replaced by a vinyl group.
| Coupling Type | Catalyst | Partner Reagent | Product | Yield |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | Phenylboronic acid | 3-Phenyl-substituted derivative | 68% |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Morpholine | 3-Morpholino-substituted product | 74% |
Oxidation and Reduction
Amine Oxidation
Controlled oxidation with KMnO₄ converts the amine to a nitro group:
Aromatic Ring Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the bromine to hydrogen but leaves the methoxy group intact.
Comparative Reactivity with Analogues
The stereochemistry and substituent positions critically influence reactivity compared to similar compounds:
Stability and Side Reactions
-
Hydrolysis : Prolonged exposure to aqueous acid/heat cleaves the methoxy group to a hydroxyl.
-
Racemization : Occurs under strongly basic conditions (pH > 10) due to amine proton loss.
This compound’s versatility in substitution, coupling, and amine-specific reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals. Its chiral center and halogenated aromatic system enable precise structural modifications, though reaction conditions must be carefully optimized to preserve stereochemical integrity .
Scientific Research Applications
Medicinal Chemistry
(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride has been investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
- Serotonin Receptors : The compound may interact with serotonin receptors, which are crucial for mood regulation. Studies indicate that compounds with similar structures can exhibit anxiolytic effects by modulating serotonin pathways .
- Dopamine Receptors : Its structural features suggest possible interactions with dopamine receptors, which are vital in treating conditions such as Parkinson's disease and schizophrenia .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows for the creation of diverse derivatives:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the synthesis of substituted phenyl derivatives.
- Oxidation and Reduction : The compound can participate in redox reactions, altering functional groups to yield different products.
Recent research has focused on the biological activity of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride. Key studies include:
| Study Type | Findings |
|---|---|
| In Vitro Studies | Demonstrated effects on cell viability and reactive oxygen species production. |
| In Vivo Studies | Showed potential for tumor growth inhibition in animal models . |
Case Study 1: Neuropharmacological Effects
A study published in Journal of Medicinal Chemistry explored the effects of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride on serotonin receptor activity. It was found that this compound exhibits selective binding affinity, which could lead to the development of new antidepressants .
Case Study 2: Synthesis and Characterization
Research documented in Organic Letters detailed the synthesis of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride from commercially available precursors. The study highlighted various synthetic routes, including bromination and subsequent amination steps, achieving high yields and purity through optimized reaction conditions .
Mechanism of Action
The mechanism of action of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Formula discrepancy noted: Expected oxygen inclusion due to methoxy group.
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., -Br, -NO₂): Increase molecular weight and lipophilicity. Electron-Donating Groups (e.g., -OCH₃): Improve solubility in aqueous media and stabilize aromatic rings via resonance. Methoxy derivatives (e.g., 2,4-dimethoxy in ) are common in CNS-targeting drugs . Halogen Variations: Fluorine (smaller, electronegative) vs. bromine (bulkier, polarizable) influence steric and electronic profiles.
Chirality : All compounds are chiral, with the (S)-configuration prevalent. Enantiomeric purity (e.g., 95% in ) is critical for asymmetric synthesis .
Applications :
Biological Activity
(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride, also known as 3-bromo-4-methoxyphenethylamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a bromine atom and a methoxy group on the phenyl ring enhances its chemical properties, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The molecular formula of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride is , with a molecular weight of approximately 266.56 g/mol. The compound's structure can be represented as follows:
Key Functional Groups:
- Amine Group: Imparts basicity and potential for hydrogen bonding.
- Bromine Atom: Enhances lipophilicity and can influence receptor binding.
- Methoxy Group: Modulates electronic properties, potentially affecting biological interactions.
Biological Activity Overview
Research indicates that (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride exhibits various biological activities, primarily related to its interactions with neurotransmitter systems, antimicrobial properties, and potential anticancer effects.
1. Neurotransmitter Modulation
The compound has been studied for its effects on serotonin and dopamine pathways, suggesting its potential role in treating neuropsychiatric disorders. It may modulate receptor activity or inhibit reuptake mechanisms, contributing to its pharmacological profile.
2. Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds with similar structures. For instance, derivatives of phenethylamines have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some related compounds range from 0.0039 to 0.025 mg/mL .
Table 1: Summary of Biological Activities
The biological activity of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride is believed to stem from its ability to interact with specific molecular targets:
- Receptor Binding: The amine group can form ionic bonds with receptors involved in neurotransmission.
- Enzyme Inhibition: The compound may inhibit enzymes crucial for cell growth and metabolism, particularly in cancer cells.
Comparison with Similar Compounds
Comparative studies highlight the uniqueness of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride in relation to other phenethylamines:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-amino-1-(3-bromo-4-methylphenyl)ethanone hydrochloride | Similar bromine substitution | Moderate antimicrobial activity |
| 2-bromo-1-(4-methoxyphenyl)ethanone | Lacks amine group | Limited neuroactive properties |
| 3-bromo-4-methoxybenzaldehyde | Aldehyde instead of amine | Antimicrobial activity |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step processes starting from halogenated aryl ketones. For example, brominated intermediates are reduced using catalytic hydrogenation or chiral resolution agents to achieve the (1S)-configuration. Reaction conditions (e.g., temperature, pH, inert atmosphere) are critical to minimize racemization and side reactions. Hydrochloride salt formation is achieved via HCl treatment in polar solvents like ethanol .
- Key considerations : Use of chiral auxiliaries or enantioselective catalysts to preserve stereochemical integrity. Purity is validated via HPLC (>95%) .
Q. How can the chiral purity of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride be confirmed experimentally?
- Methodology : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) under isocratic conditions. Polarimetry or circular dichroism (CD) spectroscopy can corroborate enantiomeric excess (ee >99%) .
- Data interpretation : Retention time comparisons with racemic standards and integration of peak areas quantify enantiomeric ratios.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirm substituent positions (e.g., methoxy at δ 3.8 ppm, bromine-induced deshielding on aromatic protons).
- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and hydrochloride salt formation (broad O-H/N-H bands) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) matching C9H12BrClNO+ (calc. 272.98) .
Q. What are the solubility considerations for this hydrochloride salt?
- Aqueous solubility : Enhanced by the hydrochloride moiety (~50 mg/mL in water at 25°C). For biological assays, use PBS (pH 7.4) or DMSO stock solutions (<10% v/v to avoid cytotoxicity) .
Advanced Questions
Q. How do researchers resolve contradictions in biological activity data between enantiomers?
- Methodology : Comparative studies using (1S)- and (1R)-enantiomers in receptor binding assays (e.g., radioligand displacement). For example, if the (1S)-form shows higher affinity for serotonin receptors, validate via dose-response curves and molecular docking simulations to identify stereospecific interactions .
- Case study : A 2024 study resolved conflicting dopamine receptor binding data by isolating enantiomers via preparative HPLC and testing in vivo neurochemical models .
Q. What strategies analyze structure-activity relationships (SAR) for this compound?
- Methodology :
- Halogen substitution : Compare bromine vs. fluorine analogs (e.g., (1S)-1-(3-fluoro-4-methoxyphenyl) derivatives) to assess impact on metabolic stability and receptor affinity .
- Methoxy positional isomers : Evaluate 4-methoxy vs. 3-methoxy derivatives in enzymatic assays (e.g., CYP450 inhibition).
- Data-driven SAR : Use QSAR models incorporating logP, polar surface area, and Hammett constants to predict activity trends .
Q. How does the bromine substituent influence metabolic stability in preclinical models?
- Methodology : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS. Bromine’s electronegativity may reduce oxidative metabolism compared to chlorine analogs, as observed in microsomal half-life studies (t1/2 >120 min vs. 45 min for chloro-derivatives) .
Q. What computational methods predict binding modes to aminergic receptors?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to simulate interactions with serotonin 5-HT2A or dopamine D2 receptors. Focus on halogen bonding between bromine and Thr3.36 residues .
- MD simulations : Validate docking poses with 100-ns trajectories in lipid bilayers to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
